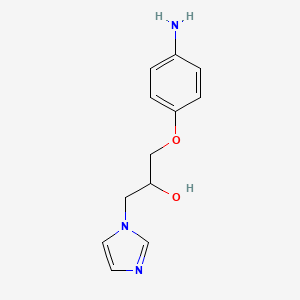

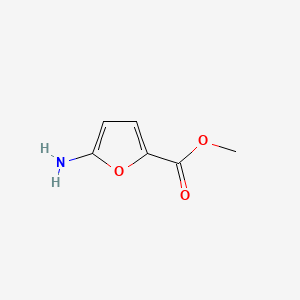

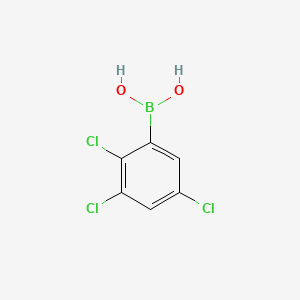

![molecular formula C12H12N2O2S B1309920 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine CAS No. 887031-20-1](/img/structure/B1309920.png)

4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine

説明

The compound "4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine" is a chemical entity that appears to be related to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the electrochemical synthesis method has been used to create disulfides of 2-(benzo[d]thiazol-2-ylamino) derivatives, as described in the synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol . This method involves the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole, leading to the formation of the corresponding disulfide compounds through a Michael-type addition reaction followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation .

Molecular Structure Analysis

The molecular structure and conformational stability of benzothiazole derivatives can be investigated using computational methods such as ab initio Hartree-Fock and density functional theory (DFT). For example, the conformational analysis of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, was performed to find the most stable form, revealing several stable conformers . The geometrical parameters, vibrational frequencies, and IR intensities were calculated for the lowest energy conformer, providing insights into the molecular structure and vibrational spectra .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including cyclization and condensation. For instance, bisthiourea derivatives of benzothiazole were cyclized into symmetrical bis methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates through condensation with dimethyl but-2-meditate in the presence of dry methanol . This process highlights the reactivity of benzothiazole derivatives and their potential to form complex molecules with biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure and substituents. For example, the solvent effects on molecular aggregation were studied for compounds with thiadiazolyl and benzene diol groups, showing that the structure of the substituent group affects molecule aggregation interactions . Additionally, the antioxidant properties of benzimidazole derivatives containing a thiadiazolyl group were evaluated, demonstrating good scavenging activity for certain compounds . These studies indicate that the physical and chemical properties of benzothiazole derivatives are crucial for their biological activity and can be tailored through chemical modifications.

科学的研究の応用

Synthetic Utilities and Methodologies

The compound is related to various synthetic methodologies for producing heterocyclic compounds, which serve as crucial intermediates in organic synthesis. For instance, methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents highlight the synthetic versatility of related compounds. Such methodologies are instrumental in the development of compounds with significant biological applications (Ibrahim, 2011).

Biological and Pharmacological Applications

Antimicrobial and Antitumor Activities : Compounds derived from thiazolylamine structures have shown a range of biological activities. For example, Hoechst 33258 and its analogues, which share structural features with thiazolylamine compounds, are known for their strong binding to the minor groove of double-stranded B-DNA, specificity for AT-rich sequences, and applications in fluorescent DNA staining. Such derivatives are utilized in various biological studies and have potential as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Properties : Research on benzothiazole derivatives, a class to which the mentioned compound is structurally related, reveals their significant antioxidant and anti-inflammatory potential. The synthesis and evaluation of benzofused thiazole derivatives have demonstrated promising antioxidant and anti-inflammatory activities, suggesting their potential as therapeutic agents in treating related conditions (Raut et al., 2020).

Antidiabetic Agents : The thiazolidinedione nucleus, found in related compounds, is known for its antidiabetic activity. The structural framework allows for significant pharmacological exploration, particularly in the development of novel antidiabetic agents. This highlights the compound's relevance in medicinal chemistry and its potential contribution to antidiabetic drug development (Bhat & Belagali, 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-11(14-12(13)17-7)8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUXSYWANTVMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501185311 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

887031-20-1 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887031-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

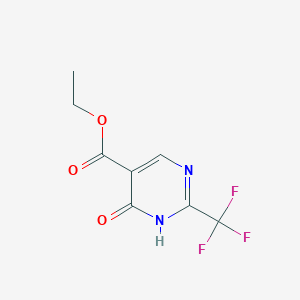

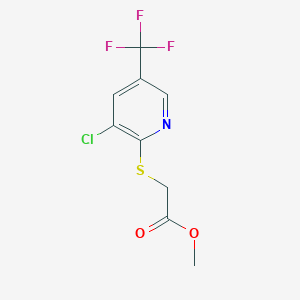

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)

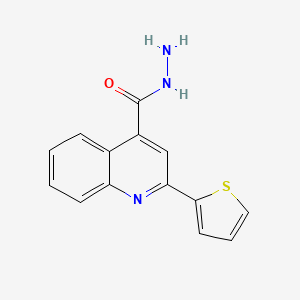

![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)

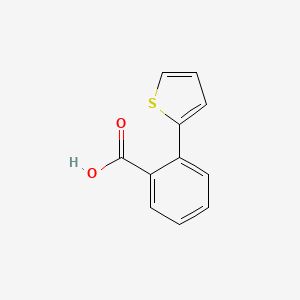

![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)

![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)